N3-PEG10-Tos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

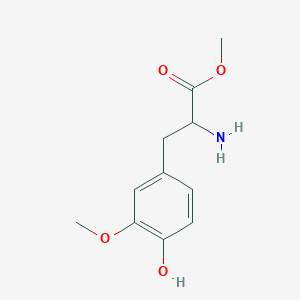

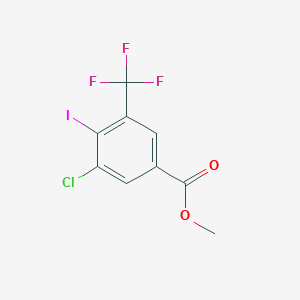

N3-PEG10-Tos, también conocido como Azido-PEG10-Tos, es un compuesto con la fórmula química C27H47N3O12S y un peso molecular de 637.74 g/mol . Es un derivado de polietilenglicol (PEG) que contiene un grupo azida (N3) y un grupo tosil (Tos). Este compuesto se utiliza ampliamente en diversas aplicaciones químicas y biológicas debido a sus propiedades únicas.

Métodos De Preparación

N3-PEG10-Tos se sintetiza a través de una serie de reacciones químicas que involucran polietilenglicol (PEG) y cloruro de tosilo. La ruta sintética generalmente involucra los siguientes pasos:

Activación de PEG: El polietilenglicol se activa primero reaccionando con cloruro de tosilo en presencia de una base como piridina o trietilamina. Esta reacción forma PEG-tosilato.

Los métodos de producción industrial para this compound siguen rutas sintéticas similares pero se optimizan para la producción a gran escala. Estos métodos a menudo involucran el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

N3-PEG10-Tos experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo tosil en this compound es un buen grupo saliente, lo que lo hace adecuado para reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen aminas, tioles y alcoholes.

Química clic: El grupo azida en this compound puede participar en reacciones de química clic, particularmente la cicloadición azida-alquino catalizada por cobre (CuAAC).

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la reacción de this compound con un alquino en presencia de un catalizador de cobre producirá un producto unido a triazol.

Aplicaciones Científicas De Investigación

N3-PEG10-Tos tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas y polímeros complejos. Sus grupos azida y tosil permiten una funcionalización y conjugación versátiles.

Biología: this compound se utiliza en bioconjugación para unir biomoléculas como proteínas, péptidos y ácidos nucleicos a superficies u otras moléculas.

Medicina: En la investigación médica, this compound se utiliza para modificar moléculas de fármacos para mejorar su solubilidad, estabilidad y biodisponibilidad.

Mecanismo De Acción

El mecanismo de acción de N3-PEG10-Tos se basa principalmente en su capacidad para sufrir reacciones de química clic y sustituciones nucleofílicas. El grupo azida permite una conjugación eficiente y selectiva con moléculas que contienen alquinos, formando enlaces de triazol estables. Esta propiedad se explota en diversas aplicaciones, incluida la bioconjugación y la ciencia de materiales .

En los sistemas biológicos, la porción PEG en this compound proporciona solubilidad y biocompatibilidad, mientras que los grupos azida y tosil permiten modificaciones específicas y dirigidas. Estas modificaciones pueden mejorar las propiedades de las biomoléculas y los materiales, haciéndolos adecuados para diversas aplicaciones .

Comparación Con Compuestos Similares

N3-PEG10-Tos es único debido a su combinación de grupos funcionales azida y tosil. Los compuestos similares incluyen:

Azido-PEG10-Alcohol: Este compuesto contiene un grupo azida y un grupo hidroxilo en lugar de un grupo tosil.

Azido-PEG10-Ácido: Este compuesto contiene un grupo azida y un grupo ácido carboxílico.

Azido-PEG10-Amina: Este compuesto contiene un grupo azida y un grupo amina.

This compound destaca por su grupo tosil, que es un muy buen grupo saliente para reacciones de sustitución nucleofílica, lo que lo hace altamente versátil para diversas modificaciones químicas.

Propiedades

Fórmula molecular |

C27H47N3O12S |

|---|---|

Peso molecular |

637.7 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3 |

Clave InChI |

JCOLNKOSWYDGGK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)

![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)